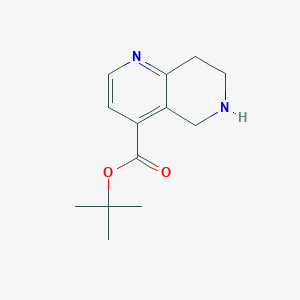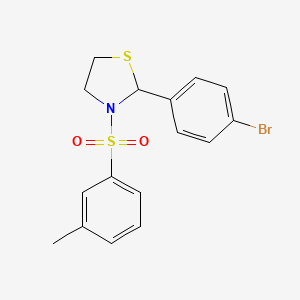
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiazolidine derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and organic synthesis.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and aldose reductase. The inhibition of these enzymes may lead to the suppression of inflammation, tumor growth, and diabetic complications.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, the compound has been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound may cause cytotoxicity and genotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine. One of the areas of interest is the development of novel derivatives with improved potency and selectivity. Another area of research is the elucidation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored. Finally, the compound's toxicity and safety profile should be thoroughly investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
合成方法
The synthesis of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine involves the reaction of 4-bromoaniline and m-tolylsulfonyl isocyanate in the presence of a base. The reaction mixture is then heated to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. The compound has also been used as a building block for the synthesis of various bioactive molecules, including protein kinase inhibitors, antifungal agents, and anti-cancer agents.
属性
IUPAC Name |
2-(4-bromophenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S2/c1-12-3-2-4-15(11-12)22(19,20)18-9-10-21-16(18)13-5-7-14(17)8-6-13/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNEPJFOXTTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
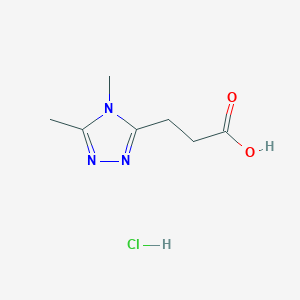
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2677293.png)
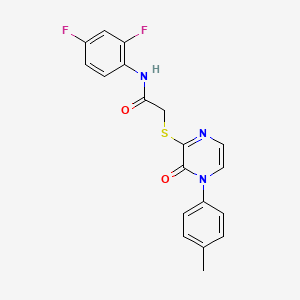
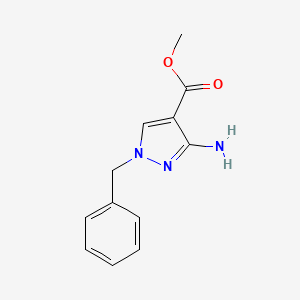

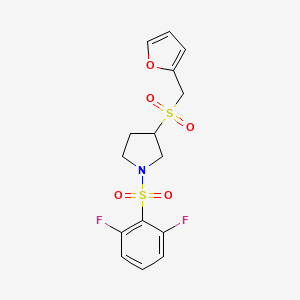
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)
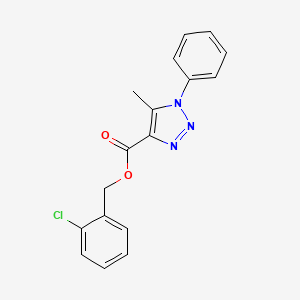
![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)
![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)


